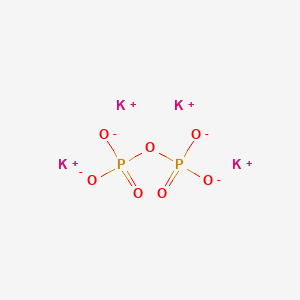
Cyclopentylcyclohexane
Vue d'ensemble
Description
Cyclopentylcyclohexane is a chemical compound with the molecular formula C11H20 . It is a cyclic hydrocarbon, meaning that the carbon atoms of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
The Cyclopentylcyclohexane molecule contains a total of 32 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 six-membered ring . The 2D chemical structure image of Cyclopentylcyclohexane is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
Cyclopentylcyclohexane has a molecular weight of 152.2765 g/mol . The boiling point is 488.3 K . The compound is a liquid at room temperature and pressure .Applications De Recherche Scientifique
1. Behavioral and Neurological Impacts
- Cyclohexane, a compound related to Cyclopentylcyclohexane, is noted for its potential neurological effects. Studies have shown that cyclohexane can cause behavioral deficits and reactive gliosis in the hippocampus of adult mice. This suggests a potential for affecting motor behavior and memory functions (Campos-Ordonez et al., 2015).
2. Industrial Exposure and Safety
- In industrial settings, cyclohexane is used as a penetrating solvent during the disassembly of metal parts. Studies comparing actual exposure monitoring and mathematical models indicate that cyclohexane's solvent vapor concentrations can be predicted reliably, which is critical for ensuring workplace safety (Spencer & Plisko, 2007).
3. Chemical and Physical Properties
- The oxidation of cyclohexane has been studied extensively due to its relevance in various industrial processes. Research shows detailed reaction paths for cyclohexane consumption and product formation, providing insights into its chemical behavior under different conditions (Voisin et al., 1998).
4. Applications in Polymer Science
- Cyclohexane has been used as a selective solvent in the study of polymer blends, such as polystyrene and poly(methyl methacrylate) (PS:PMMA) blends. This research is crucial for understanding the behavior of these materials in various industrial and scientific applications (Harton et al., 2006).
5. Biological and Environmental Implications
- The degradation of cyclohexane by specific bacterial strains, such as Rhodococcus sp. EC1, has been studied for its potential in environmental cleanup and bioremediation. This research is vital for addressing pollution and environmental contamination issues (Lee & Cho, 2008).
Propriétés
IUPAC Name |
cyclopentylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVABZRMBCQFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166942 | |
| Record name | Cyclopentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylcyclohexane | |
CAS RN |
1606-08-2 | |
| Record name | Cyclopentylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, cyclopentyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



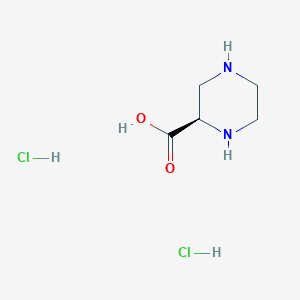
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
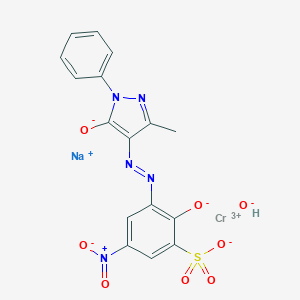
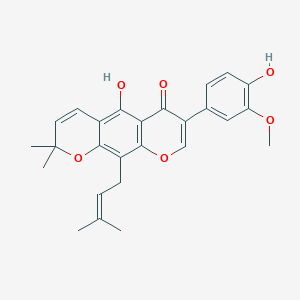


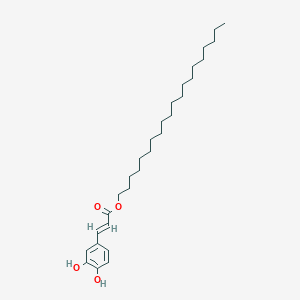
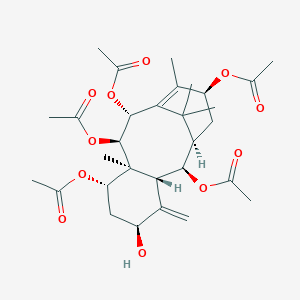
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
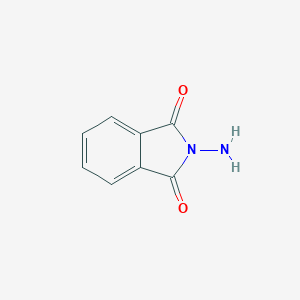
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

